Celangulin V
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Overview
Description
Celangulin V is a natural compound isolated from the Chinese bittersweet plant (Celastrus angulatus Maxim). It is a dihydroagarofuran sesquiterpene polyester known for its potent insecticidal properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Celangulin V can be synthesized through various chemical reactions involving the modification of dihydroagarofuran derivatives. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired structural complexity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic processes developed in the laboratory. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound is produced efficiently and meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Celangulin V undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups and structural features
Scientific Research Applications
Celangulin V has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of new compounds with potential biological activities.
Biology: Studied for its effects on insect physiology and behavior, particularly its insecticidal properties.
Medicine: Investigated for potential therapeutic uses, such as its role in targeting specific molecular pathways in pests.
Industry: Applied in the development of natural insecticides and pest control solutions.
Mechanism of Action
Celangulin V exerts its insecticidal effects by inhibiting the ATP hydrolytic activity of the V-ATPase complex in the midgut of insects. This inhibition disrupts the ion balance and nutrient absorption in the insect, leading to paralysis and death. The molecular targets involved include the subunits of the V-ATPase complex, which are essential for maintaining cellular homeostasis in insects.
Comparison with Similar Compounds
Pyrethroids
Neonicotinoids
Organophosphates
Properties
Molecular Formula |
C34H46O13 |
---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
[(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25?,26-,27+,32-,33-,34?/m0/s1 |
InChI Key |
HAHJPPZGVANYSD-LMWFANDHSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@](C13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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